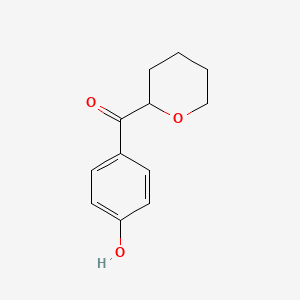
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide is an organic heterobicyclic compound belonging to the pyrrolizines family . This compound is characterized by its unique structure, which includes a bromide ion and a pyrrolizinone core. It is a part of the organonitrogen heterocyclic compounds, which are known for their diverse chemical properties and applications .
Vorbereitungsmethoden
The synthesis of 3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide can be achieved through various synthetic routes. One common method involves the reaction of pyrrolizine derivatives with brominating agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the bromination process . Industrial production methods may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrrolizine derivatives .
Wissenschaftliche Forschungsanwendungen
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide involves its interaction with specific molecular targets and pathways. The bromide ion can participate in ionic interactions with biological molecules, while the pyrrolizinone core can engage in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide can be compared with other similar compounds in the pyrrolizine family, such as:
- 2,3-dihydro-1H-pyrrolizine-5-carboxaldehyde
- 2,3-dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde
- 2,3-dihydro-6-methyl-1H-pyrrolizine-5-carboxaldehyde
These compounds share a similar pyrrolizine core but differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications .
Eigenschaften
IUPAC Name |
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.BrH/c9-7-3-5-8-4-1-2-6(7)8;/h6H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSWRYJGDPEUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC[NH+]2C1.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]quinoline-2-carboxamide](/img/structure/B8256135.png)








![(4R)-1-naphthalen-2-yl-2-[(4S)-1-naphthalen-2-yl-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole](/img/structure/B8256211.png)



![[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol](/img/structure/B8256247.png)
